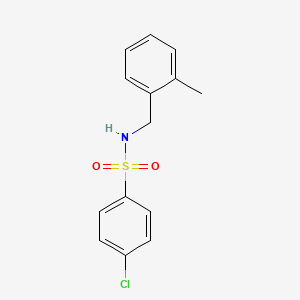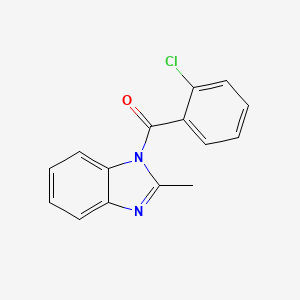![molecular formula C14H18FNO B5802363 1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone](/img/structure/B5802363.png)
1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone, also known as FPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FPE is a ketone derivative that is used as a precursor in the synthesis of other compounds.
Mecanismo De Acción
The exact mechanism of action of 1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone is not fully understood. However, it has been suggested that this compound may inhibit the growth of bacteria, fungi, and viruses by disrupting their cell membranes. This compound has also been found to interact with metal ions, which may be responsible for its fluorescent properties.
Biochemical and Physiological Effects:
This compound has been found to exhibit low toxicity in vitro and in vivo studies. It has been shown to have no significant effect on the growth and viability of mammalian cells at concentrations up to 100 μM. This compound has also been found to have no significant effect on the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone has several advantages for lab experiments. It is readily available and easy to synthesize. This compound is also stable under normal laboratory conditions. However, this compound has some limitations. It has limited solubility in water, which may affect its bioavailability. This compound is also sensitive to light and air, which may cause degradation over time.
Direcciones Futuras
There are several future directions for the study of 1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone. One potential application of this compound is in the development of new antibacterial, antifungal, and antiviral agents. This compound may also be used as a fluorescent probe for the detection of metal ions in biological samples. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone involves the reaction of 1-(5-fluoro-2-methylphenyl)ethanone with piperidine in the presence of a catalyst. The reaction proceeds via nucleophilic addition of piperidine to the carbonyl group of 1-(5-fluoro-2-methylphenyl)ethanone, followed by elimination of a water molecule to give this compound.
Aplicaciones Científicas De Investigación
1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to exhibit antibacterial, antifungal, and antiviral activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. This compound has been used as a precursor in the synthesis of other compounds, such as 1-(5-fluoro-2-methyl-4-(1-piperidinyl)phenyl)ethanol and 1-(5-fluoro-2-methyl-4-(1-piperidinyl)phenyl)propan-2-ol.
Propiedades
IUPAC Name |
1-(5-fluoro-2-methyl-4-piperidin-1-ylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c1-10-8-14(16-6-4-3-5-7-16)13(15)9-12(10)11(2)17/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIPTCOEEMEFPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)F)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5802280.png)

![N-(3-acetylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5802291.png)
![5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5802297.png)
![N-(2-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5802305.png)
![1-ethyl-5-{[(4-fluorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5802313.png)


![N-({5-[(2-chloro-6-methylphenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5802335.png)
![5-[cyclohexyl(methyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5802338.png)
![N,N-diethyl-2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5802348.png)
![1-[(2-ethoxyphenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5802369.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5802392.png)
